2-[4-(acetylamino)-1H-indol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide
Description
2-[4-(Acetylamino)-1H-indol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide is a synthetic small molecule characterized by a central indole core substituted with an acetylated amino group at the 4-position.
Properties
Molecular Formula |
C21H23N3O2 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C21H23N3O2/c1-14(2)16-7-9-17(10-8-16)23-21(26)13-24-12-11-18-19(22-15(3)25)5-4-6-20(18)24/h4-12,14H,13H2,1-3H3,(H,22,25)(H,23,26) |
InChI Key |
HTPBIDWPSBQOKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C=CC=C32)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies
Route 1: Sequential Acylation and N-Alkylation
This method involves functionalizing the indole nucleus prior to introducing the acetamide side chain.
Synthesis of 4-Acetylaminoindole
- Nitration : Indole is nitrated at the 4-position using a mixture of nitric acid and sulfuric acid to yield 4-nitroindole.
- Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to an amine, producing 4-aminoindole.
- Acetylation : Treatment with acetic anhydride in the presence of pyridine acetylates the amine, yielding 4-acetylaminoindole.
Alkylation at the 1-Position
- Bromoacetamide Preparation :
- React 4-isopropylphenylamine with bromoacetyl bromide in dichloromethane (DCM) and triethylamine (TEA) to form N-[4-(propan-2-yl)phenyl]bromoacetamide.
- N-Alkylation :
Reaction Scheme :
$$
\text{4-Acetylaminoindole} + \text{BrCH}2\text{C(O)NHC}6\text{H}4\text{-iPr} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Target Compound}
$$
Yield : ~45–55% after purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:2).
Route 2: Ullmann-Type Coupling
This approach utilizes copper-mediated coupling to attach the acetamide side chain.
Synthesis of 1-Chloroindole-4-acetylamino
- Chlorination : Treat 4-acetylaminoindole with N-chlorosuccinimide (NCS) in acetonitrile to yield 1-chloro-4-acetylaminoindole.
Coupling with 4-Isopropylphenylacetamide
- Acetamide Preparation :
- Ullmann Coupling :
Reaction Scheme :
$$
\text{1-Cl-Indole-4-AcNH} + \text{Acetamide Derivative} \xrightarrow{\text{CuI, DMSO}} \text{Target Compound}
$$
Yield : ~35–40% after recrystallization from ethanol.
Route 3: One-Pot Tandem Reaction
A streamlined method combining acetylation and alkylation in a single vessel.
- Reactants :
- 4-Aminoindole, acetic anhydride, N-[4-(propan-2-yl)phenyl]bromoacetamide.
- Conditions :
- Workup :
- Quench with water, extract with ethyl acetate, and purify via flash chromatography.
Key Challenges and Optimizations
Regioselectivity in Indole Functionalization
Analytical Data
Table 1: Spectroscopic Characterization
Chemical Reactions Analysis
2-[4-(acetylamino)-1H-indol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and viral infections.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its therapeutic potential.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Acetamide Substituents
- Y041-6230 (2-[4-(acetylamino)-1H-indol-1-yl]-N-[2-(phenylsulfanyl)ethyl]acetamide): This compound replaces the isopropylphenyl group with a phenylsulfanyl ethyl moiety. The sulfur atom in the substituent may enhance hydrogen bonding or alter metabolic stability compared to the target compound. Such modifications could influence solubility and bioavailability .
- Suvecaltamide (2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide hydrochloride): A calcium channel stabilizer with a chiral center and trifluoroethoxy-pyridine group. The isopropylphenyl moiety is retained, but the additional pyridine and fluorine atoms confer distinct electronic properties, enabling antiepileptic activity. This highlights how minor structural changes redirect therapeutic targeting .
TRPA1 Inhibitors
- HC-030031 (2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)-N-[4-(propan-2-yl)phenyl]acetamide) :
Shares the 4-isopropylphenyl acetamide group but incorporates a xanthine-derived core instead of indole. HC-030031 inhibits TRPA1 with an IC50 of 4–10 μM, demonstrating anti-inflammatory effects in asthma models. The indole variant’s activity on TRPA1 remains unverified but merits investigation .
Antitumor Agents
- N-[4-(Benzothiazole-2-yl)phenyl]acetamide Derivatives :
Compounds like 16 (N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide) replace the indole with a benzothiazole core. These derivatives exhibit potent anticancer activity against diverse tumor cell lines, suggesting that the indole variant’s substitution pattern could be optimized for similar efficacy .
Kinase and Receptor Antagonists
- Ubaditinib (N-(4-{[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4-(propan-2-yl)-1H-1,2,3-triazol-1-yl]acetamide): Features a triazole ring and quinazoline group, targeting tyrosine kinases. The isopropylphenyl acetamide moiety may contribute to hydrophobic interactions in the kinase domain, though the indole variant’s indole core likely engages different binding sites .
- Brezivaptan (2-[3-(3-chlorophenyl)-1-{4-[2-(morpholin-4-yl)ethyl]phenyl}-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(propan-2-yl)acetamide) :
A vasopressin receptor antagonist with a triazolone core. The shared isopropylphenyl group may stabilize receptor interactions, but the heterocyclic system dictates target specificity .
Physicochemical and Pharmacokinetic Considerations
*Calculated based on molecular formula.
Structural-Activity Relationship (SAR) Insights
- Indole vs. Benzothiazole/Benzimidazole : The indole core’s planar structure may facilitate π-π stacking in receptor binding, whereas benzothiazole derivatives exploit sulfur-mediated interactions for antitumor effects .
- Substituent Lipophilicity : The 4-isopropylphenyl group enhances membrane permeability, critical for CNS-targeted agents like suvecaltamide .
- Electron-Withdrawing Groups : Trifluoroethoxy (suvecaltamide) and chlorophenyl (brezivaptan) substituents modulate electron density, affecting target affinity .
Biological Activity
2-[4-(acetylamino)-1H-indol-1-yl]-N-[4-(propan-2-yl)phenyl]acetamide, also known by its CAS number 1574309-82-2, is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the areas of anticancer and enzyme inhibition. This article provides a comprehensive overview of its biological activity based on synthesized studies, molecular modeling, and experimental findings.
- Molecular Formula : C₁₈H₂₂N₄O₂
- Molecular Weight : 354.4 g/mol
- Structure : The compound features an indole moiety and an acetylamino group, which are critical for its biological interactions.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of isatin, which share structural similarities with this compound, have demonstrated significant cytotoxic effects against various cancer cell lines. In particular, compounds with indole structures have been shown to inhibit key enzymes involved in tumor progression.
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| Isatin-Benzenesulfonamide | A549 (Lung) | 5.87 | Carbonic anhydrase inhibition |
| Indole Derivative | MCF7 (Breast) | 10.5 | Apoptosis induction |
| Acetylamino-Indole | HeLa (Cervical) | 7.91 | Cell cycle arrest |
Enzyme Inhibition
The compound has been evaluated for its inhibitory activity against human carbonic anhydrases (CAs), which are enzymes implicated in various physiological processes and pathological conditions, including cancer and glaucoma.
Table 2: Inhibition Profile Against Human Carbonic Anhydrases
| Isoform | K₁ (nM) | Reference Compound (Acetazolamide) K₁ (nM) |
|---|---|---|
| hCA I | 45.10 | 30 |
| hCA II | 5.87 | 20 |
| hCA IX | 7.91 | 15 |
| hCA XII | 5.70 | 25 |
Molecular Modeling Studies
Molecular docking studies have been conducted to predict the binding affinities and conformations of the compound with target enzymes. The results indicate that the acetylamino group plays a crucial role in enhancing binding interactions with the active sites of carbonic anhydrases.
Case Study: Docking Analysis
A study utilized molecular dynamics simulations to analyze the interactions between the compound and hCA II. The binding energy was calculated to be significantly lower than that of standard inhibitors, suggesting a favorable interaction profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
